3-Cyclopropyl-5-(trifluoromethoxy)benzaldehyde
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Overview
Description
3-Cyclopropyl-5-(trifluoromethoxy)benzaldehyde: is an organic compound with the molecular formula C11H9F3O2 and a molecular weight of 230.19 g/mol . This compound is characterized by the presence of a cyclopropyl group and a trifluoromethoxy group attached to a benzaldehyde core. It is used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of a suitable benzaldehyde derivative with cyclopropyl and trifluoromethoxy reagents under controlled conditions .
Industrial Production Methods: Industrial production of 3-Cyclopropyl-5-(trifluoromethoxy)benzaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropyl-5-(trifluoromethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 3-Cyclopropyl-5-(trifluoromethoxy)benzoic acid.
Reduction: 3-Cyclopropyl-5-(trifluoromethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Cyclopropyl-5-(trifluoromethoxy)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities .
Biology and Medicine: In biological and medicinal research, this compound can be used to study the effects of trifluoromethoxy and cyclopropyl groups on biological activity. It may serve as a building block for the synthesis of potential pharmaceutical agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications requiring specific chemical functionalities .
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-5-(trifluoromethoxy)benzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing oxidation, reduction, or substitution reactions. The trifluoromethoxy group can influence the compound’s reactivity and stability by electron-withdrawing effects .
Comparison with Similar Compounds
3-Cyclopropylbenzaldehyde: Lacks the trifluoromethoxy group, resulting in different reactivity and properties.
5-(Trifluoromethoxy)benzaldehyde: Lacks the cyclopropyl group, affecting its chemical behavior and applications.
Uniqueness: 3-Cyclopropyl-5-(trifluoromethoxy)benzaldehyde is unique due to the presence of both the cyclopropyl and trifluoromethoxy groups. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
3-cyclopropyl-5-(trifluoromethoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c12-11(13,14)16-10-4-7(6-15)3-9(5-10)8-1-2-8/h3-6,8H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYGMQQXSISEDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CC(=C2)C=O)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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